![molecular formula C18H18N2O5S2 B2507503 2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 923502-46-9](/img/structure/B2507503.png)

2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents at the 2-position of the thiazole ring. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was achieved by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, other derivatives have been synthesized using different coupling methodologies, such as C-C coupling in the presence of Pd(0) , or by refluxing benzothiazoles with acetic acid .

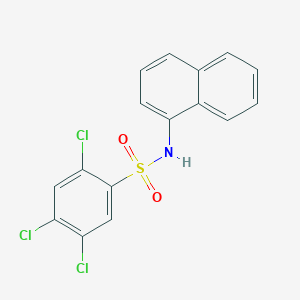

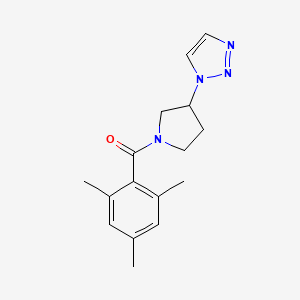

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of an acetamide group attached to the benzothiazole moiety. The structure-activity relationship studies suggest that the presence of substituents on the benzothiazole ring and the nature of the acetamide substituents can significantly influence the biological activity of these compounds. For instance, the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals were found to be dependent on the substituent in the benzothiazole moiety .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, the N-benzyl-substituted acetamide derivatives containing a thiazole ring were synthesized and evaluated for their Src kinase inhibitory activities, indicating that these compounds can interact with biological targets through specific binding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the molecule. The antimicrobial activities of these compounds are often evaluated in vitro, suggesting that they possess sufficient stability and solubility to interact with bacterial cells . The spectral data, including IR, 1H-NMR, and mass spectrometry, are commonly used to elucidate the chemical structures of these compounds .

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Applications : A study explored the antimalarial activity of sulfonamide derivatives, including compounds related to 2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide. They found these compounds to exhibit significant antimalarial activity, and some were also investigated for potential COVID-19 treatment through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Activity : Another research focused on synthesizing novel sulfonamide derivatives and assessing their antimicrobial properties. The study showed that these compounds, which are structurally related to this compound, displayed good antimicrobial activity (Fahim & Ismael, 2019).

Enzyme Inhibition : A research project synthesized various sulfonamides to investigate their enzyme inhibitory potential. The compounds showed substantial inhibitory activity against certain enzymes, which indicates potential therapeutic applications (Abbasi et al., 2019).

Urease Inhibition and Biological Activities : A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed that these compounds exhibit significant urease inhibition and other biological activities. The study emphasized the importance of the molecular structure in biological activity (Gull et al., 2016).

Antibacterial Agents : Research into N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives showed that these compounds possess broad-spectrum antibacterial activity, indicating their potential as antibacterial agents (Bhoi et al., 2015).

Metabolic Stability in Drug Development : A study on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound related to this compound, discussed its role in improving the metabolic stability of drugs targeting PI3K/mTOR pathways (Stec et al., 2011).

Photophysical Properties : A study examined the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, which are structurally related to the compound . This research provides insights into the physical and chemical properties of these types of compounds (Balijapalli et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)11-27(22,23)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNOPLDUCXDRDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507420.png)

![9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507422.png)

![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)

![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)

![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)

![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)